5-Cyclopropyl-2-fluoro-4-methylpyridine

Descripción general

Descripción

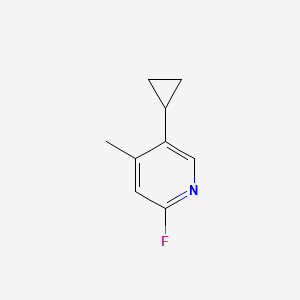

5-Cyclopropyl-2-fluoro-4-methylpyridine is a heterocyclic organic compound with the molecular formula C9H10FN It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-4-methylpyridine with cyclopropylmagnesium bromide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyclopropyl-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that 5-Cyclopropyl-2-fluoro-4-methylpyridine derivatives exhibit promising antiviral properties. A study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development, demonstrated that modifications to the pyridine structure significantly enhanced antiviral activity. For instance, compounds with a 5-cyclopropyl group showed improved efficacy compared to other substituents, achieving a pMIC50 value of 9, indicating strong antiviral effects against measles virus replication .

Neuropharmacology

The compound has also been evaluated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in obesity and various central nervous system disorders. Fluorinated derivatives of cyclopropylmethylamine have been synthesized and tested, showing improved selectivity and potency at the 5-HT2C receptor compared to non-fluorinated analogs. This suggests that this compound could be a valuable scaffold in developing treatments for psychiatric disorders .

Antifungal Properties

Recent studies have explored the antifungal capabilities of pyridine derivatives, including those containing the this compound structure. Bioassays revealed that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific compounds demonstrated over 80% inhibition rates at concentrations of 50 μg/ml, suggesting their potential as agricultural fungicides .

Insecticidal Activity

Insecticidal properties have also been assessed, with findings indicating moderate effectiveness against common agricultural pests such as Spodoptera frugiperda. Compounds derived from the cyclopropyl-pyridine framework were tested at concentrations of 500 μg/ml, showing mortality rates ranging from 13.3% to 90%, which positions them as candidates for development into insecticides .

Structure-Activity Relationship Studies

Table 1 summarizes key findings from structure-activity relationship (SAR) studies involving various derivatives of this compound:

| Compound | Substituent | pMIC50 Value | Antiviral Activity | Antifungal Activity |

|---|---|---|---|---|

| Compound A | Cyclopropyl | 9 | High | Moderate |

| Compound B | Methyl | 7.6 | Moderate | Low |

| Compound C | Ethyl | 5.9 | Low | High |

This table illustrates the impact of different substituents on biological activity, highlighting the importance of the cyclopropyl group in enhancing both antiviral and antifungal properties.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

2-Fluoro-4-methylpyridine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

5-Cyclopropyl-2-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 5-Cyclopropyl-2-fluoro-4-methylpyridine is unique due to the presence of both the cyclopropyl and fluorine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Actividad Biológica

5-Cyclopropyl-2-fluoro-4-methylpyridine (CAS No. 1428234-77-8) is a heterocyclic organic compound featuring a pyridine ring with distinct substituents, including a cyclopropyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The presence of the cyclopropyl and fluorine groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C9H10FN |

| Cyclopropyl Group | Present at the 5-position |

| Fluorine Atom | Located at the 2-position |

| Methyl Group | Found at the 4-position |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Its structural characteristics allow it to modulate biological pathways effectively, which can lead to various pharmacological effects. The compound has been implicated in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is essential for viral replication and cell proliferation .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties. In vitro assays demonstrated its efficacy against measles virus replication, with a notable improvement in activity when compared to other analogs .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, showing promising results against various bacterial strains. Its unique structure contributes to its ability to disrupt microbial cell function.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with ongoing research exploring its effects on cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Inhibition of measles virus replication |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential modulation of cancer cell pathways |

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the 5-cyclopropylpyridine moiety. Researchers found that modifications to the substituents significantly impacted biological activity. For instance, the introduction of different groups at the pyridine ring led to variations in antiviral efficacy, highlighting the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

5-cyclopropyl-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOBLKFAZBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.